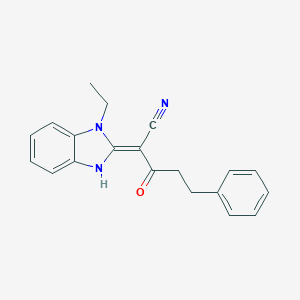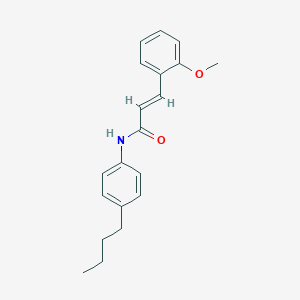
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate exhibits significant anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit good oral bioavailability and low toxicity, making it a promising drug candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is its ease of synthesis and good yield. However, its limited solubility in water and other common solvents can pose a challenge in certain experiments. Moreover, its mechanism of action is not fully understood, which can hinder its further development as a drug candidate.
Direcciones Futuras
There are several potential future directions for research on 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate. One possible direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Another direction is to explore its potential applications in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of novel formulations and delivery systems can enhance its solubility and bioavailability, thereby improving its efficacy as a drug candidate.
Conclusion:
In conclusion, 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a promising chemical compound that exhibits significant anti-inflammatory and analgesic activities. Its ease of synthesis and low toxicity make it a potential drug candidate for the treatment of various inflammatory disorders. Further research is needed to fully understand its mechanism of action and identify potential molecular targets for drug development.
Métodos De Síntesis
The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves the reaction of 2-thienylsulfonyl chloride with 4-piperidinecarboxylic acid in the presence of triethylamine. The resulting product is then reacted with 3-nitrophenylethyl bromide in the presence of potassium carbonate to yield the final product.
Aplicaciones Científicas De Investigación
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic activities and has been proposed as a potential drug candidate for the treatment of various inflammatory disorders.
Propiedades
Nombre del producto |
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate |
|---|---|
Fórmula molecular |
C18H18N2O7S2 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H18N2O7S2/c21-16(14-3-1-4-15(11-14)20(23)24)12-27-18(22)13-6-8-19(9-7-13)29(25,26)17-5-2-10-28-17/h1-5,10-11,13H,6-9,12H2 |
Clave InChI |
FCTXKEHKUQFRHA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
SMILES canónico |
C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)


![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)

![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)


![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)